2-(3-Aminophenoxy)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-aminophenoxy)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-6(9(11)12)13-8-4-2-3-7(10)5-8;/h2-6H,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMHMUYHVJPDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride typically involves the reaction of 3-aminophenol with an appropriate propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenoxy)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxypropanoic acid derivatives.
Scientific Research Applications
2-(3-Aminophenoxy)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminophenoxy)propanoic acid hydrochloride: Similar in structure but with different positional isomerism.
4-(3-Aminophenoxy)butanoic acid hydrochloride: Similar functional groups but with a longer carbon chain.
Uniqueness
2-(3-Aminophenoxy)propanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Biological Activity
2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS No. 2109514-29-4) is a chemical compound notable for its unique structural configuration, which imparts distinct chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic effects and mechanisms of action.
- Molecular Formula : C9H12ClNO3
- Molecular Weight : 217.65 g/mol
The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Key pathways include:
- Inhibition of Enzyme Activity : It may inhibit certain enzymes involved in inflammatory processes.
- Modulation of Receptor Signaling : The compound can affect receptor activity, potentially influencing cellular responses.
- Alteration of Cellular Processes : This includes impacts on cell proliferation and apoptosis.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
| Study | Findings |
|---|---|
| In vitro assays | Reduced TNF-alpha and IL-6 production in activated macrophages. |
| Animal models | Decreased edema in carrageenan-induced paw inflammation models. |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: In Vivo Efficacy in Diabetic Models
A study evaluated the efficacy of this compound in a streptozotocin-induced diabetic rat model. The results indicated that systemic administration significantly reduced retinal vascular leakage, a critical factor in diabetic retinopathy.
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Restoration of retinal integrity and reduction in inflammatory markers.
Case Study 2: Enzyme Interaction Studies
In a series of enzyme inhibition assays, the compound was tested against cyclooxygenase (COX) enzymes. The findings suggested that it acts as a selective COX-2 inhibitor, which is relevant for pain management and inflammation reduction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(3-aminophenoxy)propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-aminophenol and a halogenated propanoic acid derivative (e.g., 2-chloropropanoic acid) under basic conditions. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to halide), reaction temperature (60–80°C), and solvent selection (e.g., DMF or THF with catalytic KI). Post-reaction, acidification with HCl yields the hydrochloride salt. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the aminophenoxy moiety (e.g., aromatic protons at δ 6.5–7.0 ppm, methylene groups at δ 3.5–4.0 ppm) and the carboxylic acid proton (δ ~12 ppm). Compare with reference spectra of structurally analogous hydrochlorides .
- HRMS : Confirm molecular ion [M+H]+ with exact mass matching theoretical values (e.g., C9H12ClNO3 requires m/z 233.0453). Use ESI/QTOF for high-resolution validation .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical calculations .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at −20°C. Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) over 1–3 months. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data between in vitro and in vivo studies of this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Address by:
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma or liver microsomes. Compare with in vitro activity assays .
- Formulation Optimization : Employ liposomal encapsulation or PEGylation to enhance solubility and bioavailability. Validate via murine PK/PD models .
- Receptor Binding Assays : Perform SPR or ITC to quantify binding affinity to target receptors (e.g., GPCRs or kinases) and correlate with functional assays .
Q. How can the compound’s interaction with biological membranes be mechanistically studied?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics and membrane permeability .
- Molecular Dynamics Simulations : Model interactions using force fields (e.g., CHARMM36) to predict partitioning into lipid bilayers and free energy profiles .
- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., FITC) and monitor changes in anisotropy upon membrane association .
Q. What advanced spectroscopic methods are suitable for probing degradation pathways under oxidative stress?
- Methodological Answer :
- EPR Spectroscopy : Detect radical intermediates generated during H2O2-induced degradation. Use spin traps like DMPO .
- Raman Spectroscopy : Identify oxidation products (e.g., quinone formation from the aminophenoxy group) via characteristic vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) .
- XPS : Analyze changes in nitrogen and oxygen bonding states to confirm oxidative modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
